molecular formula C12H10N2S B8294275 6-Phenyl-thionicotinamide

6-Phenyl-thionicotinamide

Cat. No.: B8294275
M. Wt: 214.29 g/mol
InChI Key: SRSKLDPPATUKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-thionicotinamide is a thiourea derivative synthesized through the reaction of acyl isothiocyanate with fluorinated aromatic amines in tetrahydrofuran (THF) under mild conditions (room temperature, 4 hours) . This compound belongs to a broader class of thiourea analogs (compounds 6a–p in the referenced study), which are characterized by substitutions on the aromatic amine moiety.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

6-phenylpyridine-3-carbothioamide

InChI

InChI=1S/C12H10N2S/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

SRSKLDPPATUKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares 6-Phenyl-thionicotinamide with its structural analogs from the 6a–p series, focusing on synthesis, substituent effects, and inferred properties.

Hypothesized Property Differences

While the provided evidence lacks explicit biological or physicochemical data, the following trends can be inferred:

Electron-Withdrawing Substituents: Fluorinated analogs (e.g., with -CF₃ groups) may exhibit enhanced metabolic stability compared to non-fluorinated derivatives due to reduced susceptibility to oxidative degradation.

Solubility : Polar groups (e.g., -OH, -NH₂) might improve aqueous solubility, whereas hydrophobic substituents (e.g., phenyl, -CF₃) could enhance membrane permeability.

Table 2: Hypothetical Comparison of Substituent Effects
Compound Substituent Type Predicted Solubility Likely Bioactivity Target
This compound Phenyl (hydrophobic) Low Enzymes with hydrophobic pockets
Fluorinated Analog (e.g., 6c) -CF₃ (electron-withdrawing) Moderate Oxidatively stable targets
Polar Analog (e.g., 6e) -NH₂ (polar) High Soluble enzymes or receptors

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